molecular formula C9H5F5O B2426351 3-(Perfluoroethyl)benzaldehyde CAS No. 1450909-97-3

3-(Perfluoroethyl)benzaldehyde

Cat. No.: B2426351
CAS No.: 1450909-97-3
M. Wt: 224.13
InChI Key: GRROUARZJYMBFH-UHFFFAOYSA-N
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Description

3-(Perfluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a perfluoroethyl group and an aldehyde group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the perfluoroethyl group. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluoroethyl)benzaldehyde typically involves the introduction of a perfluoroethyl group to a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a perfluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Perfluoroethyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-(Perfluoroethyl)benzoic acid.

    Reduction: 3-(Perfluoroethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Perfluoroethyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the perfluoroethyl group.

Mechanism of Action

The mechanism of action of 3-(Perfluoroethyl)benzaldehyde is primarily influenced by the electron-withdrawing effects of the perfluoroethyl group. This effect stabilizes the negative charge on intermediates during chemical reactions, making the compound highly reactive in nucleophilic addition and substitution reactions. The aldehyde group also plays a crucial role in its reactivity, allowing it to participate in various condensation and oxidation-reduction reactions.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the perfluoroethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a perfluoroethyl group, resulting in different electronic and steric effects.

    4-(Perfluoroethyl)benzaldehyde: The perfluoroethyl group is positioned at the para position, leading to different reactivity and properties.

Uniqueness: 3-(Perfluoroethyl)benzaldehyde is unique due to the presence of the perfluoroethyl group at the meta position, which significantly influences its chemical reactivity and properties

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROUARZJYMBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450909-97-3
Record name 3-(pentafluoroethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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